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Cat. No.: B12436400 Get Quote

Introduction

Biflavonoids are a class of natural polyphenolic compounds formed by the dimerization of two

flavonoid units. Their structural complexity, arising from the varied nature of the flavonoid

monomers and the diverse linkage positions (C-C or C-O-C), presents a significant challenge

for unambiguous structure elucidation. Furthermore, the phenomenon of atropisomerism,

caused by hindered rotation around the interflavonoid bond, often leads to signal duplication in

NMR spectra, complicating analysis.[1][2] Two-dimensional (2D) Nuclear Magnetic Resonance

(NMR) spectroscopy offers a powerful suite of non-destructive techniques essential for

overcoming these challenges. By mapping out scalar and dipolar couplings, 2D NMR allows for

the complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the individual

flavonoid units, and definitive identification of the interflavonoid linkage.[3][4]

Core 2D NMR Techniques and Their Applications

A combination of homonuclear and heteronuclear 2D NMR experiments is typically employed to

piece together the biflavonoid structure.

¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying

proton-proton spin systems. It reveals protons that are coupled to each other, typically

through two or three bonds (²JHH, ³JHH). For biflavonoids, COSY is invaluable for tracing
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the connectivity of protons within each aromatic ring and the heterocyclic C-ring of the

individual flavonoid monomers.[3][5]

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates

proton signals with the signals of the carbon atoms to which they are directly attached

(¹JCH). This is the primary method for assigning the ¹³C signals of protonated carbons based

on the more easily assigned ¹H spectrum.[5][6] Multiplicity-edited HSQC can further

distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.[7]

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical

experiment for determining the overall carbon skeleton and the linkage between the two

flavonoid units. HMBC detects long-range correlations between protons and carbons,

typically over two or three bonds (²JCH, ³JCH).[5][8] Key HMBC correlations can

unambiguously establish the C-C or C-O-C bond connecting the two monomers, information

that is often impossible to obtain from 1D NMR alone.[9][10]

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect

Spectroscopy): These experiments detect protons that are close to each other in space,

regardless of whether they are connected through bonds. The observation of a NOE or ROE

cross-peak between a proton on one flavonoid unit and a proton on the second unit provides

definitive proof of the interflavonoid linkage point and helps in elucidating the relative

stereochemistry and preferred conformation of the molecule.[11]

Tackling Atropisomerism

At room temperature, the NMR spectra of many biflavonoids show a doubling of signals,

indicating the presence of two slowly interconverting rotational isomers (atropisomers).[2][9]

This can make the spectra appear crowded and difficult to interpret. By recording the NMR

spectra at elevated temperatures (e.g., 50-90 °C), the rotation around the interflavonoid bond

can be accelerated, leading to the coalescence of the doubled signals into a single set of sharp

resonances. This simplifies the spectrum, making assignments more straightforward.[1][2]

Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for biflavonoid samples.

Parameters should be optimized based on the specific compound, sample concentration, and

available spectrometer.[12]
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1. Sample Preparation

Solvent: Choose a deuterated solvent in which the biflavonoid is highly soluble and that does

not have signals obscuring important regions of the spectrum. Dimethyl sulfoxide-d₆ (DMSO-

d₆) and methanol-d₄ (CD₃OD) are common choices.

Concentration: For optimal signal-to-noise, especially for less sensitive experiments like

HMBC and NOESY, a concentration of 10-20 mg in 0.5-0.6 mL of solvent is recommended.

[13]

Purity: Ensure the sample is as pure as possible to avoid interference from impurities. A

preliminary ¹H NMR spectrum should be run to assess purity.[12]

2. 1D NMR Spectra Acquisition

Prior to running 2D experiments, high-quality 1D ¹H and ¹³C{¹H} spectra must be acquired.

These are used to set the spectral widths for the 2D experiments and for final assignments.

3. 2D NMR Acquisition and Processing Parameters

The following tables provide typical parameters for common 2D NMR experiments run on a 500

MHz spectrometer.

Table 1: COSY (Correlation Spectroscopy) Parameters
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Parameter Description Typical Value

Pulse Program
Gradient-selected COSY
(e.g., cosygpqf)

-

Number of Scans (ns) Scans per increment 2 - 8

Relaxation Delay (d1) Delay for spin relaxation 1.5 - 2.0 s

Spectral Width (sw)
F2 (¹H) and F1 (¹H)

dimensions
10 - 12 ppm

F2 Data Points (td) Points in direct dimension 2048 (2k)

F1 Increments (td)
Increments in indirect

dimension
256 - 512

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 2: HSQC (Heteronuclear Single Quantum Coherence) Parameters

Parameter Description Typical Value

Pulse Program
Gradient-selected,
multiplicity-edited (e.g.,
hsqcedetgpsp)

-

Number of Scans (ns) Scans per increment 2 - 16

Relaxation Delay (d1) Delay for spin relaxation 1.5 - 2.0 s

Spectral Width (sw)
F2 (¹H): 10 - 12 ppm; F1 (¹³C):

180 - 200 ppm
-

F2 Data Points (td) Points in direct dimension 2048 (2k)

F1 Increments (td)
Increments in indirect

dimension
128 - 256

¹JCH Coupling Constant
Average one-bond C-H

coupling
145 Hz
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| Processing | Qsine window function, 2D Fourier Transform | - |

Table 3: HMBC (Heteronuclear Multiple Bond Correlation) Parameters

Parameter Description Typical Value

Pulse Program
Gradient-selected (e.g.,
hmbcgplpndqf)

-

Number of Scans (ns) Scans per increment 8 - 64

Relaxation Delay (d1) Delay for spin relaxation 2.0 s

Spectral Width (sw)
F2 (¹H): 10 - 12 ppm; F1 (¹³C):

220 - 240 ppm[7][13]
-

F2 Data Points (td) Points in direct dimension 2048 (2k)

F1 Increments (td)
Increments in indirect

dimension
256 - 512

Long-Range JCH
Optimized for 2-3 bond

couplings
8 Hz

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Table 4: NOESY (Nuclear Overhauser Effect Spectroscopy) Parameters
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Parameter Description Typical Value

Pulse Program
Gradient-selected (e.g.,
noesygpph)

-

Number of Scans (ns) Scans per increment 8 - 32

Relaxation Delay (d1) Delay for spin relaxation 2.0 s

Mixing Time (d8) Allows for NOE buildup 300 - 800 ms

Spectral Width (sw)
F2 (¹H) and F1 (¹H)

dimensions
10 - 12 ppm

F2 Data Points (td) Points in direct dimension 2048 (2k)

F1 Increments (td)
Increments in indirect

dimension
256 - 512

| Processing | Sine-bell window function, 2D Fourier Transform | - |

Data Interpretation and Presentation
Data from each experiment is used in a stepwise manner to build the final structure. The table

below illustrates how key HMBC correlations can be used to confirm a hypothetical C3'-C8"

interflavonoid linkage.

Table 5: Example HMBC Correlations for a C3'-C8" Biflavonoid Linkage

Proton (Unit I)
Correlated Carbon
(Unit II)

Correlation Type Implication

H-2' (δ ~7.5 ppm) C-8" (δ ~105 ppm) ³JCH
Confirms proximity
of H-2' to C-8"

H-2' (δ ~7.5 ppm) C-7" (δ ~160 ppm) ⁴JCH (weak) Supports C-8" linkage

H-6' (δ ~7.4 ppm) C-8" (δ ~105 ppm) ³JCH
Confirms proximity of

H-6' to C-8"

| H-6' (δ ~7.4 ppm) | C-4a" (δ ~100 ppm) | ⁴JCH (weak) | Supports C-8" linkage |
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Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical connections

between the different NMR experiments in the structure elucidation process.
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Sample Preparation & 1D NMR

2D NMR Acquisition

Data Analysis & Elucidation

Isolate Pure Biflavonoid

Prepare NMR Sample
(DMSO-d6 or CD3OD)

Acquire 1D Spectra
(¹H, ¹³C, DEPT)

Acquire COSY

Set SW/O1P

Acquire HSQC

Set SW/O1P

Acquire HMBC

Set SW/O1P

Acquire NOESY/ROESY

Set SW/O1P

Assign ¹H-¹H Spin Systems Assign ¹H-¹³C One-Bond
Correlations

Assign Long-Range
Correlations & Inter-Unit Linkage

Confirm Through-Space
Proximity & Stereochemistry

Propose & Confirm Final Structure
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COSY

¹H-¹H Connectivity
(Within each monomer)

HSQC

Direct ¹H-¹³C Attachment

HMBC

Long-Range ¹H-¹³C Connectivity
(Carbon Skeleton) Inter-Unit Linkage Point

NOESY / ROESY

Through-Space Proximity
(Stereochemistry & Linkage Confirmation)

Complete Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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